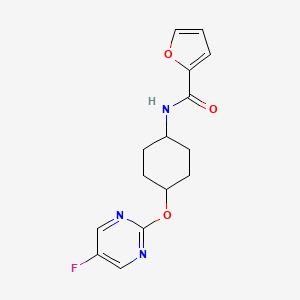
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a synthetic organic compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. As a derivative of nicotinamide, this compound is characterized by its unique structural features, including a cyclohexyl group linked to a 5-fluoropyrimidine moiety through an ether bond. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C16H19FN4O3 |
| Key Functional Groups | Cyclohexyl, furan, fluoropyrimidine |
| Classification | Nicotinamide derivative |
This compound's unique combination of functional groups suggests potential interactions with various biological targets, particularly those involved in cell proliferation and apoptosis.
Preliminary studies indicate that this compound may exhibit several biological activities relevant to cancer treatment:
- Inhibition of Kinases : The compound has shown promise in inhibiting certain kinases that are critical for cell cycle regulation and apoptosis. This inhibition could lead to reduced cell proliferation in cancerous tissues.
- Apoptosis Induction : By targeting pathways involved in programmed cell death, this compound may help in inducing apoptosis in malignant cells.
- Synergistic Effects : There is potential for synergistic effects when used in combination with other therapeutic agents, enhancing overall efficacy against tumors.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the biological activity of this compound:
Case Study Analysis
- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, studies on A431 vulvar epidermal carcinoma cells showed a marked decrease in cell viability upon treatment with the compound.
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. Results indicated that it could effectively reduce tumor growth in xenograft models.
- Comparative Analysis : When compared to established chemotherapeutic agents like 5-Fluorouracil, this compound exhibited comparable or enhanced efficacy in certain contexts while potentially offering a more favorable side effect profile.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies suggest that it may modulate signaling pathways associated with tumor growth and metastasis.
Propiedades
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-10-8-17-15(18-9-10)22-12-5-3-11(4-6-12)19-14(20)13-2-1-7-21-13/h1-2,7-9,11-12H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCSUIICDBBNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CO2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













